mitoTracker Orange

説明

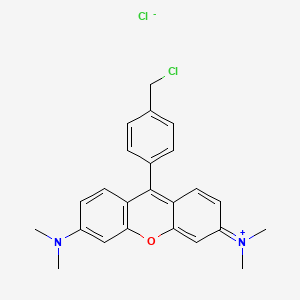

Structure

3D Structure of Parent

特性

IUPAC Name |

[9-[4-(chloromethyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN2O.ClH/c1-26(2)18-9-11-20-22(13-18)28-23-14-19(27(3)4)10-12-21(23)24(20)17-7-5-16(15-25)6-8-17;/h5-14H,15H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTMEYOUQQFBJR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199116-50-2 | |

| Record name | Xanthylium, 9-[4-(chloromethyl)phenyl]-3,6-bis(dimethylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199116-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to MitoTracker Orange Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism behind MitoTracker Orange staining, a vital tool for the visualization and analysis of mitochondria in living and fixed cells. It delves into the photophysical properties of the dyes, detailed experimental protocols, and their application in studying critical cellular processes such as apoptosis and neurodegeneration.

Core Mechanism of Staining

This compound dyes are cell-permeant fluorescent probes specifically designed to label mitochondria within live cells. The staining mechanism is a two-step process that relies on the unique physiological state of these organelles.

First, the dyes, being cationic, are electrophoretically drawn to the highly negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring mitochondria. This potential, typically ranging from -150 to -180 mV, is generated by the electron transport chain and is a key indicator of mitochondrial function. The accumulation of the positively charged this compound dye within the mitochondrial matrix is therefore directly proportional to the magnitude of this membrane potential.

Second, this compound dyes contain a chloromethyl moiety that is mildly thiol-reactive. This functional group allows the dye to covalently bind to free thiol groups on proteins and peptides within the mitochondrial matrix.[1] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell death, fixation, and permeabilization procedures, a significant advantage over other mitochondrial dyes like TMRM or rhodamine 123 which can leak out upon loss of membrane potential.[1][2]

There are two primary forms of this compound:

-

This compound CMTMRos: This is the oxidized, fluorescent form of the dye. It readily accumulates in active mitochondria and its fluorescence intensity is a direct measure of mitochondrial membrane potential at the time of staining.

-

This compound CM-H2TMRos: This is a reduced, non-fluorescent precursor to CMTMRos.[3][] It also accumulates in mitochondria based on membrane potential. However, it only becomes fluorescent upon oxidation by reactive oxygen species (ROS) within the mitochondria.[][5] This makes CM-H2TMRos a valuable tool for simultaneously assessing mitochondrial membrane potential and ROS production.[][6]

Data Presentation: Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for this compound dyes.

| Property | This compound CMTMRos | This compound CM-H2TMRos |

| Excitation Maximum (nm) | 554[7] | 551 (after oxidation)[8] |

| Emission Maximum (nm) | 576[7] | 576 (after oxidation)[8] |

| Quantum Yield | 0.64[9] | Not explicitly stated, but becomes fluorescent upon oxidation to CMTMRos. |

| Form | Oxidized, fluorescent | Reduced, non-fluorescent until oxidized[3] |

| Fixability | Yes, well-retained after aldehyde fixation[10] | Yes, well-retained after aldehyde fixation[3] |

Experimental Protocols

Accurate and reproducible staining is paramount for reliable experimental outcomes. Below are detailed methodologies for key applications of this compound.

Live-Cell Imaging Protocol

This protocol is suitable for visualizing mitochondria in real-time.

-

Cell Preparation: Grow cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

-

Staining Solution Preparation: Prepare a fresh working solution of this compound CMTMRos or CM-H2TMRos in pre-warmed (37°C) cell culture medium. The recommended final concentration typically ranges from 25 to 500 nM.[7] The optimal concentration should be determined empirically for each cell type and experimental condition to minimize potential artifacts and cytotoxicity.[10]

-

Staining: Remove the existing culture medium and replace it with the staining solution. Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[11]

-

Washing: After incubation, gently wash the cells three times with pre-warmed culture medium to remove unbound dye.[12]

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for orange fluorescence (e.g., a rhodamine filter set).

Fixed-Cell Staining Protocol (Post-Staining Fixation)

This protocol is ideal for experiments requiring subsequent immunocytochemistry or other downstream processing.

-

Live-Cell Staining: Follow steps 1-4 of the Live-Cell Imaging Protocol. For fixed-cell applications, a slightly higher initial concentration (100-1000 nM) may be beneficial.[11]

-

Fixation: After washing, fix the cells with 3.7% or 4% formaldehyde in PBS for 10-15 minutes at room temperature.[11] Note: Do not permeabilize cells with detergents like Triton X-100 before fixation, as this can disrupt the mitochondrial membrane and affect staining.

-

Washing: Rinse the cells three times with PBS for 5 minutes each.[11]

-

Downstream Processing: The cells are now ready for permeabilization (if required for antibody access) and subsequent immunolabeling or other staining procedures.

Flow Cytometry Protocol

This compound can be used to assess mitochondrial mass and activity in cell populations via flow cytometry.

-

Cell Preparation: Prepare a single-cell suspension of approximately 1 x 10^6 cells per tube.[1]

-

Optional Co-staining: If desired, cells can be stained with other surface markers or viability dyes at this stage.

-

Staining Solution Preparation: Prepare a 1X working solution of this compound in PBS or an appropriate buffer.

-

Staining: Resuspend the cell pellet in the staining solution and incubate for 30-60 minutes at 37°C, protected from light.[1]

-

Analysis: Analyze the cells directly by flow cytometry without a wash step, using the appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm).[1][13]

Mandatory Visualizations

Staining Mechanism Workflow

Caption: Workflow of this compound staining from cell entry to mitochondrial accumulation and retention.

Signaling Pathway: Intrinsic Apoptosis

This compound is frequently used to monitor changes in mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

Caption: The intrinsic apoptosis pathway, highlighting the role of mitochondrial events detectable by this compound.

Experimental Workflow: Neurodegenerative Disease Model

This compound is a valuable tool for investigating mitochondrial dysfunction, a common hallmark of neurodegenerative diseases like Parkinson's disease.

Caption: A typical experimental workflow using this compound to study mitochondrial dysfunction in a neurodegenerative disease model.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. MitoTracker | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. Real-time measurement of intracellular reactive oxygen species using Mito tracker orange (CMH2TMRos) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. abpbio.com [abpbio.com]

- 11. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]

- 12. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FluoroFinder [app.fluorofinder.com]

MitoTracker Orange: A Technical Guide to Mitochondrial Labeling

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols for using MitoTracker Orange to label mitochondria in living cells. The information is intended to facilitate robust and reproducible experimental design and execution.

Core Principle of Mitochondrial Labeling

This compound CMTMRos is a cell-permeant fluorescent dye specifically designed for the selective labeling of mitochondria in live cells. Its mechanism of action is a two-step process that relies on the physiological state of the mitochondria.

Step 1: Accumulation via Membrane Potential The primary driver for the dye's accumulation is the high mitochondrial membrane potential (ΔΨm) in healthy, respiring cells.[1][][3][4] this compound is a cationic (positively charged) molecule that passively diffuses across the plasma membrane. It is then electrophoretically drawn into the negatively charged mitochondrial matrix. This process is dependent on active mitochondrial function; cells with depolarized or inactive mitochondria will not effectively accumulate the dye.[]

Step 2: Covalent Binding and Retention Unlike other potential-dependent dyes that can leak out if the membrane potential is lost, this compound contains a mildly thiol-reactive chloromethyl group.[1][5][6][7] Once sequestered within the mitochondrial matrix, this group forms stable, covalent bonds with free thiol groups on proteins and peptides.[1][8][9] This covalent linkage ensures that the fluorescent signal is well-retained within the mitochondria, even after the loss of membrane potential or subsequent cell fixation and permeabilization procedures.[1][5][10]

This dual mechanism makes this compound a robust tool not only for visualizing mitochondrial morphology but also for assessing mitochondrial health and enabling downstream applications such as immunocytochemistry.

Caption: Principle of this compound accumulation and covalent retention.

Quantitative Data

The following table summarizes the key specifications for this compound CMTMRos, which are critical for setting up imaging experiments.

| Parameter | Value |

| Excitation Maximum | 554 nm |

| Emission Maximum | 576 nm |

| Recommended Solvent | Anhydrous Dimethylsulfoxide (DMSO) |

| Typical Stock Concentration | 1 mM |

| Typical Working Concentration | 25–500 nM |

| Standard Incubation Time | 15–45 minutes at 37°C |

| Fixability | Aldehyde-fixable |

Experimental Protocols

This section provides a detailed methodology for labeling mitochondria in live adherent cells. Optimization may be necessary for different cell types, suspension cells, or specific experimental conditions.

Materials:

-

This compound CMTMRos

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS) or other appropriate buffer, pre-warmed

Caption: Experimental workflow for mitochondrial labeling with this compound.

Methodology:

-

Stock Solution Preparation:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution. For example, add 87.7 µL of DMSO to a 50 µg vial.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Dispense into single-use aliquots and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Thaw a stock solution aliquot and dilute it in pre-warmed, complete culture medium to the desired final working concentration.

-

For initial experiments, a concentration range of 100–200 nM is recommended. The optimal concentration should be determined empirically for each cell type to achieve bright staining with minimal background.

-

-

Cell Labeling:

-

Wash and Image:

-

Remove the labeling solution and wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound dye.

-

The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for rhodamine or Texas Red (Ex/Em: ~554/576 nm).

-

-

Fixation (Optional):

References

- 1. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]

- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - IE [thermofisher.com]

- 6. Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. How does MitoTracker Bind? [groups.google.com]

- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]

An In-depth Technical Guide to MitoTracker Orange for Live-Cell Imaging of Mitochondria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MitoTracker Orange, a fluorescent dye widely used for labeling mitochondria in live cells. It delves into the core principles of its function, provides detailed experimental protocols, and presents key data to enable researchers to effectively utilize this tool in their studies of mitochondrial dynamics, health, and function.

Core Principles and Mechanism of Action

This compound dyes are cell-permeant probes that selectively accumulate in the mitochondria of live cells. The initial accumulation is driven by the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[1][2][3] Healthy, respiring mitochondria maintain a highly negative potential across their inner membrane, which attracts the positively charged this compound molecules.

There are two main variants of this compound discussed in this guide: CMTMRos and the reduced, non-fluorescent version, CM-H2TMRos.

-

This compound CMTMRos (Chloromethyl-tetramethylrosamine): This version is fluorescent upon entry into the cell.[1]

-

This compound CM-H2TMRos: This is a reduced form that is essentially non-fluorescent until it enters an actively respiring cell, where it is oxidized to the fluorescent CMTMRos form.[4][5] This property can help reduce background fluorescence.

A key feature of these dyes is a mildly thiol-reactive chloromethyl group.[1] Once concentrated within the mitochondrial matrix, this group covalently reacts with thiol groups on mitochondrial proteins and peptides, such as glutathione.[1] This covalent binding ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization, making it suitable for subsequent immunocytochemistry or other downstream applications.[1][2]

Figure 1: Mechanism of this compound accumulation in mitochondria.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound CMTMRos and its reduced variant.

Table 1: Spectroscopic Properties

| Property | This compound CMTMRos | Reference(s) |

| Excitation Maximum (Ex) | 551-554 nm | [3][6][7][8] |

| Emission Maximum (Em) | 573-576 nm | [6][7][8][9] |

| Recommended Laser Line | 532 nm | [7] |

| Common Filter | 575/25 nm or 585/42 nm bandpass | [7][10] |

| Spectrally Similar Dyes | Alexa Fluor 555, iFluor 555, Cy3 | [7] |

Table 2: Experimental Parameters

| Parameter | Recommended Range | Reference(s) |

| Live-Cell Imaging Concentration | 25 - 500 nM | [1][6][8] |

| Optimal Range | 50 - 200 nM | |

| Fixed-Cell Staining Concentration | 100 - 1000 nM | [6][8] |

| Incubation Time | 15 - 45 minutes | [6][8] |

| Incubation Temperature | 37°C | [6][8] |

Note: It is crucial to use the lowest possible concentration that provides an adequate signal to minimize potential artifacts and cytotoxicity.[1][3] Higher concentrations can lead to background fluorescence and non-specific staining of other cellular structures.[3]

Experimental Protocols

This section provides detailed protocols for staining live and fixed cells with this compound. These protocols are general guidelines and may require optimization based on the specific cell type and experimental conditions.[6][8]

Live-Cell Staining and Imaging Protocol

References

- 1. This compound [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. abpbio.com [abpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound/MitoTracker Orange FluoroFinder [app.fluorofinder.com]

- 10. FluoroFinder [app.fluorofinder.com]

An In-depth Technical Guide to MitoTracker Orange: Properties, Protocols, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoTracker Orange, a fluorescent dye widely used for the visualization and analysis of mitochondria in living and fixed cells. This document details the spectral properties, experimental protocols for various applications, and the underlying mechanism of action of this vital research tool.

Core Properties of this compound

This compound CMTMRos is a cell-permeant, cationic fluorescent dye that selectively accumulates in the mitochondria of live cells. Its retention and signal intensity are dependent on the mitochondrial membrane potential, making it a valuable indicator of mitochondrial health and activity. A key feature of this compound is its ability to be retained in mitochondria even after cell fixation, allowing for its use in multiplexing assays with antibodies or other probes.[1][2][3][4]

Spectral Characteristics

The spectral properties of this compound are crucial for designing fluorescence microscopy and flow cytometry experiments, particularly for multicolor imaging. The dye is typically excited by a green or yellow laser and emits in the orange-red region of the spectrum.

| Property | Wavelength (nm) |

| Excitation Maximum | 550 - 554 nm[4][5][6][7][8] |

| Emission Maximum | 573 - 578 nm[2][6][7][8][9] |

This compound is spectrally similar to other common fluorophores such as Alexa Fluor 555, Cy3, and iFluor 555.[10]

Mechanism of Action

The selective labeling of mitochondria by this compound is a two-step process that relies on both the physiological state of the mitochondria and a chemical reaction that ensures signal retention.

-

Mitochondrial Accumulation: As a cationic molecule, this compound is attracted to the highly negative mitochondrial membrane potential (ΔΨm) maintained by healthy, actively respiring mitochondria.[1][3] This electrochemical gradient drives the accumulation of the dye within the mitochondrial matrix.[1]

-

Covalent Binding and Retention: A distinguishing feature of this compound CMTMRos is its mildly thiol-reactive chloromethyl group.[1] Once concentrated inside the mitochondria, this group covalently reacts with thiol groups on mitochondrial proteins and peptides, such as glutathione.[1] This covalent conjugation effectively traps the dye within the mitochondria, ensuring the fluorescent signal is well-retained even after cell fixation and permeabilization.[1]

A reduced, non-fluorescent version, this compound CM-H2TMRos, is also available. This probe becomes fluorescent upon oxidation within the mitochondria, which can be an indicator of reactive oxygen species (ROS) production.[11][]

Experimental Protocols

The following are detailed methodologies for the use of this compound in common cell analysis applications. It is recommended to optimize incubation times and dye concentrations for specific cell types and experimental conditions.[5]

Stock Solution Preparation

-

Allow the vial of lyophilized this compound to warm to room temperature before opening.

-

Prepare a 1 mM stock solution by dissolving the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Mix thoroughly until the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[13]

Staining Protocol for Live-Cell Fluorescence Microscopy

This protocol is suitable for staining adherent or suspension cells for subsequent imaging.

-

Cell Preparation: Grow cells on glass coverslips or in glass-bottom dishes suitable for microscopy.

-

Staining Solution Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 25-500 nM. The optimal concentration may vary depending on the cell type.

-

Cell Staining:

-

For adherent cells, remove the culture medium and add the pre-warmed staining solution.

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cells in the pre-warmed staining solution.

-

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

-

Washing:

-

For adherent cells, remove the staining solution and wash three times with pre-warmed, fresh culture medium.

-

For suspension cells, centrifuge the cells, remove the staining solution, and resuspend in pre-warmed, fresh culture medium.

-

-

Imaging: Mount the coverslip or dish onto the microscope stage and image the cells using appropriate filter sets for orange fluorescence (Excitation: ~550 nm, Emission: ~575 nm).

Staining Protocol for Fixed-Cell Fluorescence Microscopy

This protocol allows for the subsequent immunofluorescent labeling of other cellular targets.

-

Live-Cell Staining: Follow steps 1-4 of the "Staining Protocol for Live-Cell Fluorescence Microscopy." For fixed-cell applications, a higher concentration of 100-1000 nM may be required.[5][8]

-

Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS).[5][8]

-

Fixation: Fix the cells with 3.7-4% formaldehyde or paraformaldehyde in PBS for 10-15 minutes at room temperature.[5][8][14]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[5][8]

-

Permeabilization (Optional): If subsequent antibody staining is required, permeabilize the cells with a detergent such as Triton X-100 or saponin.

-

Further Staining: Proceed with blocking and antibody incubation steps as required for the specific immunofluorescence protocol.

-

Imaging: Mount the coverslip and image as described for live-cell microscopy.

Staining Protocol for Flow Cytometry

This protocol is designed for the analysis of mitochondrial content and activity in a cell suspension.

-

Cell Preparation: Prepare a single-cell suspension of approximately 1 x 10^6 cells per tube.

-

Optional Surface Staining: If desired, perform staining for surface markers with fluorescently conjugated antibodies.

-

Washing: Wash the cells with PBS and discard the supernatant.

-

Staining Solution Preparation: Prepare a 1X solution of this compound by diluting the reconstituted dye in PBS.[15]

-

Cell Staining: Resuspend the cell pellet in 1 mL of the 1X this compound solution.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[15]

-

Analysis: Analyze the cells by flow cytometry using an appropriate excitation laser (e.g., 561 nm) and emission filter.[15]

Considerations and Troubleshooting

-

Dye Concentration: The optimal concentration of this compound can vary significantly between cell types. It is advisable to perform a concentration titration to determine the lowest possible concentration that provides adequate signal with minimal background. High concentrations can lead to non-specific staining and potential cytotoxicity.[4]

-

Cell Health: The staining intensity of this compound is dependent on the mitochondrial membrane potential. Therefore, it is crucial to use healthy, actively respiring cells for consistent and reliable results.

-

Phototoxicity: Like many fluorescent dyes, this compound can induce phototoxicity upon excessive exposure to excitation light. It is recommended to minimize light exposure during imaging to maintain cell viability.

-

Potential for Artifacts: It has been reported that at high concentrations, this compound can inhibit respiratory complex I and induce the mitochondrial permeability transition, which can lead to depolarization and cytochrome c release.[16] Researchers should be mindful of these potential off-target effects.

By understanding the principles of this compound and adhering to optimized protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the dynamic world of mitochondrial biology.

References

- 1. This compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. MitoTracker | AAT Bioquest [aatbio.com]

- 4. abpbio.com [abpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound/MitoTracker Orange FluoroFinder [app.fluorofinder.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. emulatebio.com [emulatebio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to MitoTracker Orange: Mitochondrial Accumulation and Membrane Potential Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of MitoTracker Orange CMTMRos, a widely used fluorescent dye for labeling mitochondria in live cells. We will delve into its mechanism of accumulation, its relationship with mitochondrial membrane potential (ΔΨm), and provide detailed protocols for its application in quantitative cellular analysis.

Introduction: Illuminating the Powerhouse of the Cell

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and apoptosis. The mitochondrial membrane potential (ΔΨm), a proton gradient across the inner mitochondrial membrane, is a key indicator of mitochondrial health and function. Fluorescent probes that selectively accumulate in mitochondria and report on ΔΨm are invaluable tools for studying cellular physiology, toxicology, and the effects of novel therapeutic compounds. This compound CMTMRos is a cell-permeant dye designed for this purpose, offering robust staining that can be retained even after cell fixation.

Mechanism of Action: A Two-Step Process

This compound CMTMRos utilizes a sophisticated two-step mechanism for mitochondrial labeling. Its accumulation and retention are critical concepts for accurate data interpretation.

-

Electrophoretic Accumulation : As a lipophilic cation, this compound passively diffuses across the plasma membrane into the cytosol. Driven by the highly negative mitochondrial membrane potential (~ -140 to -180 mV), the positively charged dye is electrophoretically drawn into the mitochondrial matrix. This initial accumulation is directly dependent on a polarized, active inner mitochondrial membrane.[1][2][3] Consequently, healthy, respiring mitochondria with a high ΔΨm will accumulate significantly more dye than depolarized or inactive mitochondria.

-

Covalent Binding and Retention : Unlike other potential-dependent dyes (e.g., TMRM, TMRE), this compound possesses a mildly thiol-reactive chloromethyl group.[1][3] Once inside the mitochondrial matrix, this group forms covalent bonds with thiol residues on mitochondrial proteins and peptides.[1][3] This covalent linkage is crucial as it anchors the dye within the organelle. As a result, the fluorescent signal is well-retained even after the loss of membrane potential or following aldehyde-based fixation and permeabilization procedures.[1][3][4] This feature makes this compound particularly useful for experiments requiring subsequent immunocytochemistry or other multi-step labeling protocols.

The following diagram illustrates this sequential mechanism.

Quantitative Data Presentation

The following tables summarize the key properties and typical experimental parameters for this compound CMTMRos.

Table 1: Spectroscopic Properties of this compound CMTMRos

| Property | Wavelength (nm) |

| Maximum Excitation Wavelength (Ex) | 551 - 554 |

| Maximum Emission Wavelength (Em) | 575 - 578 |

| Data sourced from multiple suppliers.[5][6][7][8] |

Table 2: Recommended Staining Parameters for Live-Cell Imaging

| Parameter | Range | Notes |

| Working Concentration | 25 - 500 nM | Optimal concentration is cell-type dependent. Higher concentrations (>200 nM) can cause background fluorescence and non-specific staining.[5][6][9] |

| Incubation Time | 15 - 45 minutes | Incubation should be performed at 37°C in a CO2 incubator.[5][6][9] |

| Stock Solution Solvent | Anhydrous DMSO | Prepare a stock solution (e.g., 1 mM) and store at -20°C, protected from light and moisture.[9] |

Table 3: Effect of Mitochondrial Depolarization on this compound CMTMRos Fluorescence

| Initial Staining Conc. | Depolarizing Agent | Observed Fluorescence Change | Rationale |

| 25 nM | 2 µM FCCP | Small, stable decrease | At low concentrations, a minor portion of the unbound dye may be lost upon depolarization before it has time to covalently bind.[5] |

| 75 - 150 nM | 2 µM FCCP | Essentially no change | At higher concentrations, the rate of covalent binding is rapid, leading to signal retention despite the loss of membrane potential.[5][9] |

| 1 µM | 100 µM CCCP | Visually reduced signal | High concentrations of uncouplers can lead to a noticeable decrease in initial staining intensity if applied during the loading phase.[1] |

Note: The primary utility of this compound CMTMRos lies in its ability to assess the mitochondrial state at the time of staining. Due to its covalent binding, it is not suitable for dynamic, real-time tracking of membrane potential changes in the same way as reversible dyes like TMRM or JC-1.[1][3] A decrease in fluorescence intensity is best observed when comparing a control population to a population treated with a mitochondrial toxin before or during the staining period.

Experimental Protocols

The following are detailed protocols for the use of this compound CMTMRos in fluorescence microscopy and for assessing changes in mitochondrial membrane potential.

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is designed for qualitative and quantitative assessment of mitochondrial morphology and mass in a healthy cell population.

-

Cell Preparation : Seed cells on glass coverslips or in glass-bottom dishes and culture overnight to ensure adherence. Cells should be at 50-70% confluency.

-

Reagent Preparation :

-

Thaw a vial of this compound CMTMRos stock solution (e.g., 1 mM in DMSO) at room temperature.

-

Prepare a fresh working staining solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. A final concentration between 50-200 nM is recommended as a starting point.[10]

-

-

Staining :

-

Aspirate the culture medium from the cells.

-

Add the pre-warmed staining solution to the cells.

-

Incubate for 30-45 minutes at 37°C in a 5% CO2 atmosphere.[10]

-

-

Wash and Imaging :

-

Aspirate the staining solution.

-

Wash the cells three times with pre-warmed complete medium to remove any unbound dye.

-

Add fresh pre-warmed medium or a suitable imaging buffer to the cells.

-

Image the cells immediately on a fluorescence microscope using appropriate filters for Cy3 or TRITC channels (Ex: ~550 nm, Em: ~575 nm).

-

Protocol 2: Assessing Mitochondrial Depolarization

This protocol provides a method to compare mitochondrial membrane potential between a control and a treated cell population using a depolarizing agent like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

-

Cell Preparation : Seed cells in appropriate culture vessels (e.g., 96-well plate, coverslips) and culture overnight.

-

Experimental Setup : Designate wells for three conditions:

-

Unstained Control : Cells with no dye.

-

Vehicle Control : Cells to be stained with this compound.

-

Treated Group : Cells to be treated with CCCP and then stained.

-

-

Induce Depolarization :

-

Staining :

-

Prepare the this compound staining solution as described in Protocol 1.

-

Aspirate the medium (containing CCCP/vehicle) from all wells (except the unstained control).

-

Add the staining solution to the "Vehicle Control" and "Treated Group" wells.

-

Incubate for 30-45 minutes at 37°C.

-

-

Wash and Data Acquisition :

-

Wash all wells three times with pre-warmed medium.

-

Acquire images using a fluorescence microscope or quantify the mean fluorescence intensity using a plate reader or flow cytometer.

-

-

Data Analysis : Compare the mean fluorescence intensity of the "Treated Group" to the "Vehicle Control". A significant decrease in fluorescence intensity in the CCCP-treated cells indicates that the dye's accumulation is sensitive to mitochondrial membrane potential.[1]

Mandatory Visualizations

The following diagrams provide a visual representation of the key logical and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-content fluorescence imaging with the metabolic flux assay reveals insights into mitochondrial properties and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High temporal resolution fluorescence measurements of a mitochondrial dye for detection of early stage apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

MitoTracker Orange in Apoptosis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of MitoTracker Orange CMTMRos in the study of apoptosis. It covers the fundamental mechanism of the dye, its utility in detecting mitochondrial changes during programmed cell death, and detailed protocols for its use in fluorescence microscopy and flow cytometry.

Introduction: Mitochondria, the Gatekeepers of Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Mitochondria play a central role in the intrinsic pathway of apoptosis.[1] A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), which is an early indicator of cellular commitment to apoptosis.[1][2] This depolarization leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating a cascade of events that culminate in cell death.[1][2][3]

This compound CMTMRos is a fluorescent dye that enables researchers to visualize and quantify the health of mitochondria in living cells.[4] Its accumulation within these organelles is directly dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial integrity and, by extension, an early event in apoptosis.[4][5]

Mechanism of Action of this compound CMTMRos

This compound CMTMRos is a cell-permeant, cationic dye that passively diffuses across the plasma membrane.[4] Due to its positive charge, it is drawn to and accumulates in the mitochondrial matrix, which has a strong negative electrochemical gradient (high ΔΨm) in healthy, respiring cells.[4][6]

A key feature of this compound CMTMRos is its mildly thiol-reactive chloromethyl group.[6][7] Once inside the mitochondria, this group reacts with free thiol groups on proteins and peptides, forming covalent bonds. This process effectively "fixes" the dye within the mitochondria.[6] This retention even after cell fixation with aldehydes makes it suitable for experiments that require subsequent immunocytochemistry.[4] However, it's important to note that because the dye is trapped, its continued presence does not necessarily signify a persistent membrane potential over long periods.[6][8]

During the early stages of apoptosis, the mitochondrial membrane potential collapses.[2] This loss of the negative gradient prevents further accumulation of this compound in the mitochondria. Consequently, apoptotic cells exhibit a significantly reduced fluorescence intensity compared to healthy cells.[2][9][10]

Visualizing Apoptotic Pathways and Experimental Workflow

The following diagrams illustrate the role of mitochondrial depolarization in apoptosis and a typical workflow for assessing it using this compound.

Quantitative Data and Applications

This compound is frequently used in drug discovery and toxicology to screen for compounds that induce mitochondrial dysfunction.[4] A decrease in fluorescence intensity serves as a sensitive, early marker of cytotoxicity.

| Parameter | Typical Value/Range | Application Context | Source |

| Working Concentration | 25 - 500 nM | Staining live cells in culture medium. Optimization is recommended for each cell type. | [11][12] |

| Incubation Time | 15 - 45 minutes | Staining period at 37°C. | [11][13] |

| Excitation/Emission | ~551 / 576 nm | Optimal spectral settings for fluorescence detection. | [12] |

| Apoptosis Inducer | 10 µM Camptothecin | Example treatment to induce apoptosis in Jurkat cells for 4 hours. | [14] |

| Uncoupling Agent | 10-100 µM CCCP | Used as a positive control to induce rapid mitochondrial depolarization. | [4][15] |

Comparison with Other Mitochondrial Dyes:

| Dye | Mechanism | Fixability | Ratiometric | Key Advantage |

| This compound | ΔΨm-dependent accumulation & covalent binding. | Yes | No | Retained after fixation, allowing for multiplexing with immunofluorescence.[4] |

| JC-1 | ΔΨm-dependent aggregation. Shifts from green (monomer) to red (aggregate) fluorescence. | No | Yes | Ratiometric measurement (red/green) provides a semi-quantitative assessment of ΔΨm.[1][16][17] |

| TMRE/TMRM | ΔΨm-dependent accumulation. | No | No | Readily reversible, allowing for real-time tracking of ΔΨm changes.[1][6] |

| MitoTracker Green | Accumulates in mitochondria regardless of ΔΨm. | Yes | No | Often used as a measure of mitochondrial mass.[7] |

Detailed Experimental Protocols

Protocol 1: Co-Staining with this compound and Annexin V for Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by simultaneously measuring mitochondrial membrane potential and phosphatidylserine (PS) exposure.

Materials:

-

Cells in suspension (e.g., Jurkat)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin)

-

This compound CMTMRos (stock solution in DMSO)

-

Annexin V-FITC (or another fluorophore conjugate)

-

1X Annexin-binding buffer

-

Propidium Iodide (PI) or other viability dye (optional, for late apoptosis/necrosis)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control group.[18]

-

Harvest Cells: Harvest approximately 1 x 10⁶ cells per sample by centrifugation.

-

MitoTracker Staining:

-

Prepare a working solution of this compound in pre-warmed culture medium (e.g., 100 nM).

-

Resuspend the cell pellet in 1 mL of the MitoTracker working solution.

-

Incubate for 30-60 minutes at 37°C, protected from light.[19]

-

-

Wash: Wash the cells once with 2 mL of PBS and pellet by centrifugation.

-

Annexin V Staining:

-

Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube. Keep samples on ice and protected from light.[18]

-

Analysis: Analyze the samples by flow cytometry within one hour.[20]

-

Excitation/Emission: Use 488 nm excitation. Detect Annexin V-FITC at ~530 nm (e.g., FL1) and this compound at ~576 nm (e.g., FL2).

-

Gating Strategy:

-

Live cells: this compound high / Annexin V negative.

-

Early apoptotic cells: this compound low / Annexin V positive.

-

Late apoptotic/necrotic cells: this compound low / Annexin V positive (and PI positive if used).

-

-

Protocol 2: Staining with this compound for Fluorescence Microscopy

This protocol is for visualizing mitochondrial morphology and potential in adherent cells.

Materials:

-

Adherent cells grown on glass coverslips or imaging dishes

-

Complete cell culture medium

-

Apoptosis-inducing agent

-

This compound CMTMRos (stock solution in DMSO)

-

Hoechst 33342 or DAPI (for nuclear counterstaining)

-

PBS

-

Fixative (e.g., 4% Paraformaldehyde in PBS), optional

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on a suitable imaging surface and allow them to adhere overnight.

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control.

-

Staining:

-

Counterstaining & Wash:

-

(Optional) Add a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL) for the last 5-10 minutes of incubation.

-

Remove the staining solution and wash the cells twice with pre-warmed PBS.

-

-

Imaging:

-

Add fresh, pre-warmed medium or PBS to the cells.

-

Image immediately using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine channel).

-

Observation: Healthy cells will show bright, punctate or tubular mitochondrial staining. Apoptotic cells will show dim, diffuse cytoplasmic fluorescence.[2]

-

-

(Optional) Fixation:

Conclusion

This compound CMTMRos is a robust and versatile tool for investigating the role of mitochondria in apoptosis. Its ability to specifically label mitochondria in a membrane potential-dependent manner provides a clear readout of an early and critical event in the intrinsic apoptotic pathway. When combined with other apoptotic markers like Annexin V, it allows for a detailed, multi-parametric analysis of cell death, making it an invaluable reagent for researchers in basic science and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [benchchem.com]

- 5. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 6. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. emulatebio.com [emulatebio.com]

- 14. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Annexin V Staining Protocol [bdbiosciences.com]

Using MitoTracker Orange CM-H2TMRos to Detect Mitochondrial Oxidative Stress: A Technical Guide

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of MitoTracker Orange CM-H2TMRos for the detection and quantification of mitochondrial reactive oxygen species (ROS). It covers the probe's mechanism of action, detailed experimental protocols, data interpretation, and potential limitations.

Introduction and Mechanism of Action

This compound CM-H2TMRos is a cell-permeant fluorescent probe designed to selectively label mitochondria in live cells.[1] It is a reduced and non-fluorescent precursor to the this compound CMTMRos dye.[2][3] Its utility in assessing mitochondrial oxidative stress stems from a multi-step mechanism that relies on both mitochondrial membrane potential (ΔΨm) and the presence of reactive oxygen species (ROS).[3][]

The process unfolds as follows:

-

Cellular Entry and Accumulation : The probe is hydrophobic and passively diffuses across the plasma membrane into the cytoplasm.[3] As a cationic molecule, it is drawn to and accumulates within the mitochondrial matrix, driven by the strong negative electrochemical gradient of an active, respiring mitochondrion.[3][][5]

-

Oxidation-Dependent Fluorescence : In its initial state, the CM-H2TMRos form is non-fluorescent.[1] Upon accumulation in the mitochondria, it is oxidized by ROS, primarily superoxide, into its highly fluorescent form, CMTMRos.[][6] This conversion is the key step that makes the probe a sensitive indicator of mitochondrial oxidative activity.[3]

-

Covalent Binding and Retention : A distinguishing feature of the now-fluorescent CMTMRos molecule is its mildly thiol-reactive chloromethyl group.[3] This group forms covalent bonds with thiol-containing proteins and peptides (e.g., glutathione) within the mitochondrial matrix.[3][7] This covalent conjugation effectively traps the dye inside the mitochondria, ensuring the signal is well-retained even after cell fixation with aldehydes and permeabilization with detergents.[3][8]

The following diagram illustrates the probe's mechanism of action.

Caption: Mechanism of this compound CM-H2TMRos activation.

Experimental Workflow and Protocols

A successful experiment requires careful preparation of reagents and adherence to a structured workflow. The following diagram provides a general overview of the experimental process.

Caption: General experimental workflow for mitochondrial ROS detection.

Detailed Experimental Protocol

This protocol is a guideline and should be optimized for specific cell types and experimental conditions.[9][10]

Materials:

-

This compound CM-H2TMRos

-

High-quality, anhydrous dimethylsulfoxide (DMSO)[8]

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest grown on coverslips or appropriate imaging plates

Procedure:

-

Stock Solution Preparation :

-

Prepare a 1 mM stock solution by dissolving the lyophilized MitoTracker product in anhydrous DMSO.[8][11]

-

CRITICAL : The reduced CM-H2TMRos form is highly sensitive to air oxidation.[8] Store the DMSO stock solution in small aliquots under an inert gas (e.g., argon or nitrogen) at -20°C to -80°C, protected from light.[8][9][12] It is best to use freshly prepared solutions.

-

-

Staining Solution Preparation :

-

On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium.

-

The optimal working concentration typically ranges from 25 nM to 500 nM and must be determined empirically.[8] Start with a concentration around 100-200 nM.

-

-

Cell Staining (Live Cells) :

-

Aspirate the culture medium from the cells.

-

Add the pre-warmed staining solution to the cells.

-

Incubate for 15-45 minutes at 37°C in a CO2 incubator.[9][10] Incubation time may require optimization.

-

Aspirate the staining solution and wash the cells three times with fresh, pre-warmed culture medium to remove any unbound probe.[9][10]

-

-

Fixation (Optional) :

-

Imaging and Analysis :

Data Interpretation and Quantitative Analysis

The primary output of this assay is a change in fluorescence intensity. An increase in signal indicates an elevation in mitochondrial ROS that has oxidized the probe.[14] Quantitative analysis is typically performed by measuring the mean fluorescence intensity within regions of interest (ROIs) that correspond to mitochondria, often identified by their morphology.[14][15] Background fluorescence should be subtracted to ensure accuracy.[15]

The table below presents example data, demonstrating how results can be structured to show the effects of a pro-oxidant and a therapeutic agent.

| Treatment Group | Condition | Normalized Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control | Untreated Cells | 100 ± 8.5 | 1.0 |

| Oxidative Stress | 100 µM H₂O₂ | 245 ± 15.2 | 2.45 |

| Therapeutic | 100 µM H₂O₂ + 1 µM Agent X | 130 ± 11.4 | 1.30 |

| Data are illustrative, based on findings where H₂O₂ treatment increases fluorescence intensity which is subsequently reduced by an antioxidant/inhibitor.[14] |

Associated Signaling Pathways

Mitochondrial ROS are not merely byproducts of metabolism; they are critical signaling molecules. A key pathway influenced by mitochondrial ROS is the intrinsic pathway of apoptosis.[] Elevated ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[7] This initiates a caspase cascade that culminates in programmed cell death.

Caption: ROS-mediated intrinsic apoptosis signaling pathway.

Advantages and Limitations

While a powerful tool, it is crucial for researchers to understand the advantages and limitations of this compound CM-H2TMRos.

Advantages:

-

ROS-Specific Activation : The reduced form is non-fluorescent until oxidized, providing a direct readout of mitochondrial oxidative activity.[][6]

-

Mitochondrial Specificity : It selectively accumulates in mitochondria based on membrane potential.[3][]

-

Fixable Signal : The covalent binding of the oxidized probe allows for excellent retention after fixation, making it compatible with subsequent immunocytochemistry workflows.[3][8]

Limitations:

-

Membrane Potential Dependency : The initial accumulation of the probe is dependent on ΔΨm.[3][5] A decrease in ΔΨm due to mitochondrial dysfunction could lead to reduced probe loading, potentially masking a simultaneous increase in ROS. This can be a significant confounding variable.

-

Potential for Toxicity : At certain concentrations, the probe has been shown to inhibit Complex I of the electron transport chain and may induce the mitochondrial permeability transition itself, potentially altering the very processes being measured.[7][16]

-

Concentration-Dependent Artifacts : Using concentrations that are too high can lead to non-specific staining of other cellular structures and increased background fluorescence.[8][17]

-

Misinterpretation Post-Fixation : It is a common misconception that signal retention after fixation indicates continued mitochondrial polarization. The signal is retained due to covalent binding, not persistent membrane potential.[18]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [benchchem.com]

- 5. MitoTracker | AAT Bioquest [aatbio.com]

- 6. Real-time measurement of intracellular reactive oxygen species using Mito tracker orange (CMH2TMRos) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 101.200.202.226 [101.200.202.226]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. emulatebio.com [emulatebio.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abpbio.com [abpbio.com]

- 18. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

MitoTracker Orange CMTMRos: An In-Depth Technical Guide for Cellular Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoTracker Orange CMTMRos, a fluorescent probe essential for mitochondrial labeling in living cells. This document details its core features, benefits, and experimental protocols to empower researchers in utilizing this tool for cellular analysis, particularly in the context of drug development and mitochondrial function studies.

Core Features and Benefits

This compound CMTMRos is a cell-permeant dye that selectively accumulates in mitochondria, driven by the mitochondrial membrane potential. A key advantage of this probe is its mild thiol-reactivity, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization. This feature makes it an invaluable tool for experiments requiring subsequent immunocytochemistry or other downstream processing. Its orange fluorescence is well-separated from green fluorescent proteins (GFP), making it ideal for multiplexing studies.

Quantitative Data

The following tables summarize the available quantitative data for this compound CMTMRos.

| Property | Value | Reference |

| Excitation Maximum | 551 nm | [1][2] |

| Emission Maximum | 576 nm | [1][2] |

| Fluorescence Quantum Yield | 0.64 | [3] |

| Molar Extinction Coefficient | Not available |

| Parameter | Value |

| Photostability | Not available |

| Cytotoxicity (IC50) | Not available |

Mechanism of Action

The mechanism of this compound CMTMRos involves a two-step process. Initially, the cationic dye is electrophoretically drawn to the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential. Subsequently, its chloromethyl group reacts with thiol groups on mitochondrial proteins and peptides, forming covalent bonds. This covalent linkage is crucial for retaining the dye within the mitochondria, even if the membrane potential is lost.

Caption: Mechanism of this compound CMTMRos accumulation and retention in mitochondria.

Experimental Protocols

Live-Cell Staining Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Prepare Staining Solution:

-

Prepare a 1 mM stock solution of this compound CMTMRos in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 25-500 nM. The optimal concentration may vary depending on the cell type.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed staining solution to the cells.

-

Incubate for 15-45 minutes at 37°C.

-

-

Wash and Image:

-

Remove the staining solution.

-

Wash the cells three times with pre-warmed culture medium.

-

Image the cells using a fluorescence microscope with appropriate filters for orange fluorescence (Excitation: ~551 nm, Emission: ~576 nm).

-

Post-Staining Fixation Protocol

This compound CMTMRos staining is well-retained after formaldehyde fixation.

-

Stain Live Cells: Follow the live-cell staining protocol as described above.

-

Fixation:

-

After washing, add a 3.7% formaldehyde solution in PBS to the cells.

-

Incubate for 15 minutes at room temperature.

-

-

Permeabilization (Optional):

-

If subsequent immunocytochemistry is required, wash the cells with PBS and then permeabilize with a solution of 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Downstream Processing: Proceed with immunocytochemistry or other labeling procedures as required.

Caption: A streamlined workflow for live-cell staining and optional fixation using this compound CMTMRos.

References

A Technical Comparison of MitoTracker Orange CM-H2TMRos and CMTMRos for Mitochondrial Analysis

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed comparison of MitoTracker Orange CM-H2TMRos and this compound CMTMRos. We will explore their core mechanisms, quantitative properties, and applications, and provide detailed protocols to facilitate their effective use in the laboratory.

Core Principles and Mechanism of Action

Both this compound CMTMRos and its reduced counterpart, CM-H2TMRos, are cell-permeant fluorescent dyes designed to selectively label mitochondria in live cells. Their accumulation within these organelles is driven by the negative mitochondrial membrane potential.[1][2][3] A key feature of these probes is a mildly thiol-reactive chloromethyl group, which allows the dye to covalently bind to thiol groups on mitochondrial proteins.[1][4] This covalent linkage ensures the dye is well-retained within the mitochondria even after cell fixation and permeabilization, making it compatible with subsequent immunocytochemistry or other multiplexing assays.[1][5]

The fundamental difference between the two probes lies in their initial fluorescent state and activation mechanism.

-

This compound CMTMRos is inherently fluorescent. It passively diffuses across the plasma membrane and accumulates in active mitochondria, where its fluorescence can be immediately visualized.[6]

-

This compound CM-H2TMRos is the reduced, non-fluorescent version of CMTMRos.[1][7][8] While it also permeates the cell and accumulates in the mitochondria, it only becomes fluorescent after it is oxidized by reactive oxygen species (ROS) within actively respiring mitochondria.[4][5][7] This property makes CM-H2TMRos a sensitive indicator of mitochondrial oxidative activity.[1][] Upon oxidation, it is converted into the fluorescent CMTMRos form and is then sequestered via the same thiol-reaction mechanism.[4][7] Studies suggest it is particularly sensitive to superoxide.[10][11]

Quantitative Data Summary

The spectral properties of both dyes are identical once CM-H2TMRos has been oxidized to its fluorescent form. The following table summarizes their key quantitative characteristics.

| Property | This compound CMTMRos | This compound CM-H2TMRos | Reference(s) |

| Initial State | Fluorescent | Non-fluorescent (reduced form) | [1][7] |

| Activation | Always fluorescent | Requires oxidation by ROS | [4][5] |

| Excitation Max. | ~551-554 nm | ~551-555 nm (once oxidized) | [12][13][14][15] |

| Emission Max. | ~576 nm | ~576-578 nm (once oxidized) | [12][13][14][15] |

| Molecular Formula | C24H24Cl2N2O | C24H25ClN2O | [14][16] |

| Molecular Weight | 427.37 | 392.93 | [16][] |

Key Applications and Considerations

The choice between CMTMRos and CM-H2TMRos depends entirely on the experimental question.

-

This compound CMTMRos is the probe of choice for general mitochondrial labeling to assess morphology, localization, and mass in live or fixed cells.[2][6] Its fluorescence is primarily dependent on the mitochondrial membrane potential, making it a reliable tool for visualizing healthy mitochondria.[18]

-

This compound CM-H2TMRos is specifically used to assess mitochondrial oxidative stress or activity.[] An increase in fluorescence intensity over time indicates an increase in ROS production within the mitochondria.[10] It is an excellent tool for real-time monitoring of changes in mitochondrial redox state in response to stimuli.[10][11]

Important Considerations:

-

Probe Concentration: It is critical to use the lowest possible concentration that gives a satisfactory signal. High concentrations can lead to background fluorescence and non-specific staining.[1]

-

Mitochondrial Function: Like many mitochondrial dyes, this compound probes can have an effect on mitochondrial function, including potential inhibition of respiratory complex I at higher concentrations.[19]

-

Dynamic Potential vs. Endpoint: While accumulation is potential-dependent, the covalent binding means these probes are not ideal for dynamically tracking changes in membrane potential over time. For such applications, ratiometric dyes like JC-1 or potentiometric dyes like TMRM are recommended.[1]

Detailed Experimental Protocols

The following protocols provide a general guideline for staining live and fixed cells. Optimization of dye concentration (typically 25-500 nM) and incubation time (15-45 minutes) is recommended for specific cell types and experimental conditions.[12][16]

Reagent Preparation

-

Stock Solution: Prepare a 1 mM stock solution of the MitoTracker dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C, protected from light and moisture. The reduced CM-H2TMRos form should be stored under an inert gas like nitrogen or argon.[]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 25-500 nM) in pre-warmed, serum-free cell culture medium. Prepare this solution fresh for each use.

Staining Protocol for Live-Cell Imaging

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips).

-

Labeling: Aspirate the culture medium and replace it with the pre-warmed MitoTracker working solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

-

Wash: Aspirate the labeling solution and wash the cells two to three times with fresh, pre-warmed culture medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation/Emission ~554/576 nm).

Staining Protocol for Fixed Cells (Post-Staining Fixation)

Note: Staining must be performed on live cells before fixation.[3]

-

Live-Cell Staining: Follow steps 1-4 from the live-cell imaging protocol. For fixation protocols, a slightly higher concentration (e.g., 100-1000 nM) may be beneficial.[2][16]

-

Fixation: After washing, fix the cells with 3.7-4% formaldehyde or paraformaldehyde in PBS for 10-15 minutes at room temperature.[3][16]

-

Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[16]

-

Permeabilization (Optional): If subsequent antibody staining is required, permeabilize the cells with a detergent such as 0.1-0.2% Triton X-100 in PBS for 10 minutes.

-

Further Processing: Proceed with immunocytochemistry, nuclear counterstaining, or other desired labeling protocols.

-

Mount and Image: Mount the coverslip and image the cells. The fluorescent signal is well-retained after fixation.[5][20]

References

- 1. This compound [benchchem.com]

- 2. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]

- 3. emulatebio.com [emulatebio.com]

- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. de.lumiprobe.com [de.lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. FluoroFinder [app.fluorofinder.com]

- 10. Real-time measurement of intracellular reactive oxygen species using Mito tracker orange (CMH2TMRos) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 14. lunanano.ca [lunanano.ca]

- 15. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 18. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]

- 19. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. abpbio.com [abpbio.com]

Methodological & Application

MitoTracker Orange CMTMRos: Application Notes and Protocols for Staining Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Orange CMTMRos is a fluorescent dye used for labeling mitochondria in living cells.[1] Its utility stems from its ability to passively diffuse across the plasma membrane and accumulate in active mitochondria, driven by the mitochondrial membrane potential.[2][3] A key feature of this probe is its mildly thiol-reactive chloromethyl group, which allows it to covalently bind to mitochondrial proteins and peptides.[2][4] This covalent linkage ensures that the stain is well-retained even after cell fixation and permeabilization, making it compatible with subsequent immunocytochemistry or other cellular analyses.[2][3] With an excitation maximum at approximately 554 nm and an emission maximum at 576 nm, this compound CMTMRos is suitable for various fluorescence microscopy and flow cytometry applications.[1][5]

Mechanism of Action

The staining process with this compound CMTMRos involves a two-step mechanism. Initially, the cationic nature of the dye facilitates its accumulation in the mitochondrial matrix, a process dependent on the negative mitochondrial membrane potential (ΔΨm).[2] Once concentrated within the mitochondria, the chloromethyl group of the dye reacts with thiol groups present on mitochondrial proteins and peptides, such as glutathione, forming covalent bonds.[2] This conjugation effectively traps the dye within the mitochondria, ensuring stable and long-lasting staining.[2] It is important to note that the reduced, non-fluorescent version of the dye, this compound CM-H2TMRos, becomes fluorescent upon oxidation within the mitochondria before it reacts with thiols.[3][6]

Quantitative Data Summary

For optimal staining, it is crucial to titrate the concentration of this compound CMTMRos and the incubation time for each specific cell line and experimental condition. The following table provides a summary of recommended starting concentrations and incubation parameters for staining adherent cells.

| Parameter | Live Cell Staining | Post-Staining Fixation |

| Working Concentration | 25–500 nM[1][7][8] | 100–1000 nM[1][8] |

| Incubation Time | 15–45 minutes[1][4][8] | 15–45 minutes (staining) + 10 minutes (fixation)[1][8] |

| Incubation Temperature | 37°C[1][4][8] | 37°C (staining) + Room Temperature (fixation)[1][8] |

| Excitation Wavelength | ~554 nm[5] | ~554 nm[5] |

| Emission Wavelength | ~576 nm[1][5] | ~576 nm[1][5] |

Experimental Protocols

Materials

-

This compound CMTMRos (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-Buffered Saline (PBS)

-

3.7% Formaldehyde in PBS (for fixation)

-

Coverslips

-

Adherent cells cultured on coverslips

Protocol 1: Staining of Live Adherent Cells for Microscopy

This protocol is intended for the visualization of mitochondria in living adherent cells.

-

Prepare a 1 mM Stock Solution: Allow the vial of lyophilized this compound CMTMRos to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution. Mix well by vortexing. Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

-

Prepare the Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 25–500 nM.[1][8] The optimal concentration should be determined empirically for each cell type.

-

Cell Staining:

-

Wash:

-

Imaging: Mount the coverslip on a microscope slide with a drop of pre-warmed medium or PBS. Observe the stained mitochondria using a fluorescence microscope with the appropriate filter set (e.g., TRITC or Texas Red).

Protocol 2: Staining of Adherent Cells with Subsequent Fixation

This protocol is suitable for experiments requiring cell fixation after mitochondrial labeling, such as for immunofluorescence co-staining.

-

Prepare Stock and Staining Solutions: Follow steps 1 and 2 from Protocol 1. For fixed-cell applications, a higher working concentration of 100-1000 nM may be necessary.[1][8]

-

Cell Staining: Follow step 3 from Protocol 1.

-

Wash:

-

Aspirate the staining solution.

-

Wash the cells three times with pre-warmed PBS.[8]

-

-

Fixation:

-

Post-Fixation Wash:

-

Permeabilization (Optional): If subsequent intracellular antibody staining is required, permeabilize the cells with a solution such as 0.2% Triton X-100 in PBS for 10 minutes.

-

Further Processing: The cells are now ready for subsequent experimental procedures like immunocytochemistry or mounting for imaging.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background/Non-specific Staining | Dye concentration is too high. | Decrease the working concentration of this compound. The optimal range is typically 50-200 nM.[9] |

| Insufficient washing. | Increase the number and duration of wash steps after staining.[10] | |

| Weak or No Signal | Dye concentration is too low. | Increase the working concentration of the staining solution.[1][7] |

| Incubation time is too short. | Increase the incubation time to allow for sufficient dye accumulation.[4] | |

| Loss of mitochondrial membrane potential. | Ensure cells are healthy and metabolically active. Use a positive control with healthy cells. | |

| Cell Death/Toxicity | Prolonged exposure to the dye. | Image cells soon after staining as the dye can be toxic over time.[9] |

| High dye concentration. | Use the lowest effective concentration of the dye. | |

| Nuclear Staining | This can sometimes be observed. | Confocal microscopy can help determine if the signal is truly nuclear or from mitochondria located above or below the nucleus.[11] |

Visualizations

Caption: Workflow for this compound staining of adherent cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [benchchem.com]

- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. takara.co.kr [takara.co.kr]

- 5. MitoTracker™ Dyes for Mitochondria Labeling this compound CMTMRos | Buy Online [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes: A Step-by-Step Guide for Using MitoTracker™ Orange in Suspension Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker™ Orange CMTMRos is a fluorescent dye designed for labeling mitochondria in living cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential.[1][4][][6] A key feature of this probe is its mildly thiol-reactive chloromethyl group, which covalently binds to mitochondrial proteins and peptides, ensuring the dye is well-retained even after cell fixation and permeabilization.[4] This characteristic makes it a valuable tool for studying mitochondrial morphology, localization, and function in various experimental workflows, including fluorescence microscopy and flow cytometry.[4][7] These application notes provide a detailed protocol for using MitoTracker™ Orange CMTMRos specifically with suspension cells.

Mechanism of Action